An In-depth Technical Guide to [[o-(Allyloxy)phenoxy]methyl]oxirane: Synthesis, Properties, and Applications
An In-depth Technical Guide to [[o-(Allyloxy)phenoxy]methyl]oxirane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
[[o-(Allyloxy)phenoxy)methyl]oxirane is a bifunctional molecule of significant interest in polymer chemistry and material science. Possessing both a reactive oxirane (epoxide) ring and a versatile allyl group, this compound serves as a valuable building block for the synthesis of advanced functional polymers. The strategic placement of the allyloxy group at the ortho position of the phenoxy ring introduces a site for post-polymerization modification, enabling the creation of materials with tailored properties. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and potential applications of [[o-(Allyloxy)phenoxy)methyl]oxirane, with a focus on its utility in the development of novel polymeric architectures.
Introduction: A Bifunctional Monomer for Advanced Polymer Synthesis
In the realm of polymer chemistry, monomers bearing multiple reactive functional groups are invaluable for the design of complex macromolecular structures. [[o-(Allyloxy)phenoxy)methyl]oxirane, also known as 2-((2-(allyloxy)phenoxy)methyl)oxirane, is one such molecule that offers a unique combination of reactive sites. The presence of a terminal epoxide ring allows for ring-opening polymerization to form a polyether backbone, a class of polymers known for their chemical stability and diverse applications. Simultaneously, the pendant allyl group provides a readily accessible handle for a variety of post-polymerization modification reactions, such as thiol-ene "click" chemistry. This dual functionality opens avenues for the creation of well-defined block copolymers, graft polymers, and functional polymer networks with applications ranging from drug delivery systems to advanced coatings and adhesives.
Chemical Structure and Identification
The chemical structure of [[o-(Allyloxy)phenoxy)methyl]oxirane consists of an oxirane ring linked to a phenoxy group through a methylene bridge. The phenoxy group is substituted at the ortho position with an allyloxy group.
Molecular Structure:
Caption: Chemical structure of [[o-(Allyloxy)phenoxy]methyl]oxirane.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[[2-(2-Propenyloxy)phenoxy]methyl]oxirane[1] |
| CAS Number | 6452-72-8 (racemic) |
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| SMILES | C=CCOC1=CC=CC=C1OCC2OC2 |
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Expected to be a liquid at room temperature | Analogy |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Spectroscopic Characterization:
Definitive spectroscopic data (NMR, IR, MS) for [[o-(Allyloxy)phenoxy)methyl]oxirane could not be located in the surveyed scientific literature. However, the expected spectral features can be predicted based on its chemical structure.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the oxirane ring (typically in the range of 2.5-3.5 ppm), the allyl group (vinylic protons around 5.0-6.0 ppm and methylene protons adjacent to the oxygen and the double bond), the methylene bridge between the phenoxy and oxirane groups, and the aromatic protons of the phenyl ring.
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¹³C NMR: The carbon NMR spectrum would be expected to display distinct signals for the carbons of the oxirane ring (around 45-55 ppm), the carbons of the allyl group, the methylene bridge, and the aromatic carbons.
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FTIR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C-O-C stretching of the ether and epoxide groups, the C=C stretching of the allyl group, and the C-H stretching of the aromatic and aliphatic moieties. The presence of the oxirane ring can often be identified by specific vibrational modes.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of fragments such as the allyl group or parts of the oxirane ring.
Synthesis of [[o-(Allyloxy)phenoxy]methyl]oxirane: A Detailed Protocol
The most common and industrially relevant method for the synthesis of aryl glycidyl ethers is the reaction of a phenol with epichlorohydrin in the presence of a base. This general procedure can be adapted for the synthesis of [[o-(Allyloxy)phenoxy)methyl]oxirane from 2-allyloxyphenol.
Reaction Scheme:
Caption: General synthesis of [[o-(Allyloxy)phenoxy]methyl]oxirane.
Experimental Protocol:
The following is a generalized, step-by-step methodology based on established procedures for the synthesis of analogous glycidyl ethers. Researchers should optimize the reaction conditions for their specific setup.
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Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. The system is placed under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Charging: 2-Allyloxyphenol is dissolved in a suitable solvent, such as toluene or a mixture of an organic solvent and water. A phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to facilitate the reaction between the aqueous and organic phases.
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Addition of Base: An aqueous solution of a strong base, typically sodium hydroxide, is slowly added to the stirred solution of 2-allyloxyphenol. This deprotonates the phenol to form the more nucleophilic phenoxide.
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Addition of Epichlorohydrin: Epichlorohydrin is added dropwise to the reaction mixture at a controlled temperature, often between 40-60°C. The reaction is typically exothermic, and the addition rate should be managed to maintain the desired temperature.
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Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.
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Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine to remove any remaining base and salt.
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Purification: The organic solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield pure [[o-(Allyloxy)phenoxy)methyl]oxirane.
Causality Behind Experimental Choices:
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Inert Atmosphere: Prevents potential side reactions, such as oxidation of the phenol.
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Phase-Transfer Catalyst: Increases the rate of reaction between the aqueous phenoxide and the organic epichlorohydrin.
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Controlled Addition of Reagents: Helps to manage the exothermicity of the reaction and prevent the formation of byproducts.
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Washing Steps: Crucial for removing impurities and ensuring the purity of the final product.
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Purification Method: The choice between vacuum distillation and column chromatography depends on the boiling point and polarity of the product and any impurities.
Reactivity and Polymerization
The dual functionality of [[o-(Allyloxy)phenoxy)methyl]oxirane allows for a rich and versatile chemistry. The oxirane and allyl groups can be reacted selectively or in concert to produce a variety of polymeric structures.
5.1. Ring-Opening Polymerization of the Epoxide
The strained three-membered ring of the epoxide is susceptible to ring-opening by both anionic and cationic initiators, leading to the formation of a polyether backbone. The choice of initiator is critical as it can influence the regioselectivity of the ring-opening and the potential for side reactions involving the allyl group.
Anionic Ring-Opening Polymerization (AROP):
AROP is often preferred for the controlled polymerization of epoxides, as it can proceed in a living manner, allowing for the synthesis of polymers with well-defined molecular weights and low dispersity. A typical initiator for the AROP of glycidyl ethers is a potassium alkoxide.
Caption: Workflow for Anionic Ring-Opening Polymerization.
5.2. Post-Polymerization Modification of the Allyl Group
The pendant allyl groups along the polyether backbone are amenable to a wide range of chemical transformations, most notably "click" chemistry reactions such as thiol-ene coupling. This allows for the introduction of various functional groups after the polymerization is complete.
Thiol-Ene "Click" Chemistry:
The reaction of a thiol with the allyl group, typically initiated by UV light or a radical initiator, is a highly efficient and orthogonal reaction. This enables the attachment of a wide variety of thiol-containing molecules, including biomolecules, fluorescent dyes, and other polymers, to the polyether backbone.
5.3. Dual Reactivity and Network Formation
The presence of both the epoxide and allyl groups allows for the formation of cross-linked networks. For instance, the epoxide can be polymerized first, followed by cross-linking through the allyl groups, or both functionalities can be reacted simultaneously under specific conditions.
Applications in Materials Science and Drug Development
The unique chemical architecture of [[o-(Allyloxy)phenoxy)methyl]oxirane and the resulting polymers makes them attractive for a variety of applications:
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Functional Coatings and Adhesives: The ability to form cross-linked networks and to be functionalized with various groups makes these polymers suitable for the development of high-performance coatings and adhesives with tailored properties such as adhesion, chemical resistance, and surface energy.
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Biomaterials and Drug Delivery: The polyether backbone is often biocompatible, and the pendant functional groups can be used to attach drugs, targeting ligands, or other bioactive molecules. This makes these polymers promising candidates for the development of drug delivery systems, hydrogels for tissue engineering, and biocompatible coatings for medical devices. The ability to create amphiphilic block copolymers by polymerizing this monomer with a hydrophilic monomer opens up possibilities for the formation of micelles for drug encapsulation.
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Advanced Polymer Architectures: The versatility of this monomer allows for the synthesis of complex polymer architectures, such as graft copolymers and star polymers, which can have unique solution and solid-state properties.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling [[o-(Allyloxy)phenoxy)methyl]oxirane. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
[[o-(Allyloxy)phenoxy)methyl]oxirane is a highly versatile bifunctional monomer with significant potential in the field of polymer chemistry and materials science. Its unique combination of a polymerizable epoxide ring and a modifiable allyl group provides a powerful platform for the synthesis of a wide range of advanced functional polymers. While further research is needed to fully elucidate its physicochemical properties and explore the full scope of its applications, the foundational chemistry of this molecule suggests a bright future in the development of novel materials for a variety of high-tech and biomedical applications.
References
- This reference is a placeholder for a peer-reviewed article detailing the synthesis and characterization of [[o-(Allyloxy)phenoxy)
- This reference is a placeholder for a peer-reviewed article detailing the physicochemical properties of [[o-(Allyloxy)phenoxy)
- This reference is a placeholder for a peer-reviewed article providing spectroscopic data for [[o-(Allyloxy)phenoxy)
- This reference is a placeholder for a peer-reviewed article detailing the applications of polymers derived from [[o-(Allyloxy)phenoxy)
- This reference is a placeholder for a peer-reviewed article discussing the reactivity of [[o-(Allyloxy)phenoxy)
- This reference is a placeholder for a peer-reviewed article on the ring-opening polymeriz
- Google Patents. Synthesis method of allyl glycidyl ether.
- This reference is a placeholder for a peer-reviewed article on thiol-ene chemistry in polymer modific
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Chemsigma. [[o-(allyloxy)phenoxy]methyl]oxirane [6452-72-8]. [Link]8.html)
